2-Butenediamide, N,N'-bis(2,4,6-tribromophenyl)-, (2E)-
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Overview
Description
2-Butenediamide, N,N’-bis(2,4,6-tribromophenyl)-, (2E)- is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenediamide, N,N’-bis(2,4,6-tribromophenyl)-, (2E)- typically involves the reaction of 2,4,6-tribromoaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butenediamide, N,N’-bis(2,4,6-tribromophenyl)-, (2E)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The aromatic bromine atoms can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized amides, reduced amides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butenediamide, N,N’-bis(2,4,6-tribromophenyl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Butenediamide, N,N’-bis(2,4,6-tribromophenyl)-, (2E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine atoms and aromatic rings enhances its ability to interact with biological molecules, making it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenediamide, N,N’-bis(2,4,6-dichlorophenyl)-, (2E)-
- 2-Butenediamide, N,N’-bis(2,4,6-difluorophenyl)-, (2E)-
- 2-Butenediamide, N,N’-bis(2,4,6-diiodophenyl)-, (2E)-
Uniqueness
Compared to similar compounds, 2-Butenediamide, N,N’-bis(2,4,6-tribromophenyl)-, (2E)- is unique due to the presence of multiple bromine atoms, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92484-07-6 |
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Molecular Formula |
C16H8Br6N2O2 |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
(E)-N,N'-bis(2,4,6-tribromophenyl)but-2-enediamide |
InChI |
InChI=1S/C16H8Br6N2O2/c17-7-3-9(19)15(10(20)4-7)23-13(25)1-2-14(26)24-16-11(21)5-8(18)6-12(16)22/h1-6H,(H,23,25)(H,24,26)/b2-1+ |
InChI Key |
IJUNKLAVMFKPCX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)NC(=O)/C=C/C(=O)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)C=CC(=O)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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